molecular formula C11H16N2O2 B1356592 N-(6-Methoxypyridin-2-yl)pivalamide CAS No. 851102-40-4

N-(6-Methoxypyridin-2-yl)pivalamide

Cat. No.: B1356592
CAS No.: 851102-40-4
M. Wt: 208.26 g/mol
InChI Key: TZEDXSWGTZESPO-UHFFFAOYSA-N
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Description

N-(6-Methoxypyridin-2-yl)pivalamide is a chemical compound with the molecular formula C11H16N2O2. It is a heterocyclic compound that features a pyridine ring substituted with a methoxy group at the 6-position and a pivalamide group at the 2-position. This compound is used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

N-(6-Methoxypyridin-2-yl)pivalamide is used in various scientific research fields, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study enzyme-substrate interactions.

    Medicine: Potential use in drug discovery and development due to its bioactive properties.

    Industry: Used in the development of new materials and catalysts.

Safety and Hazards

The safety information available for “N-(6-Methoxypyridin-2-yl)pivalamide” indicates that it may be harmful if swallowed and may cause eye irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and to use personal protective equipment .

Biochemical Analysis

Biochemical Properties

N-(6-Methoxypyridin-2-yl)pivalamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with caspase, Bcl-2, and TNF-alpha, which are crucial in apoptosis and cell signaling pathways. The nature of these interactions involves binding to specific sites on these biomolecules, thereby influencing their activity and function.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK pathway, which is essential for cell growth and differentiation. Additionally, it can alter gene expression patterns, leading to changes in cellular behavior and metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in their activity. For instance, it has been found to inhibit certain kinases, which play a role in cell signaling pathways. This inhibition can result in altered gene expression and cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity can decrease over time due to degradation. Long-term exposure to this compound can lead to sustained changes in cellular behavior and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it can modulate cellular processes without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects, such as cellular damage or apoptosis. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for metabolic processes. For example, it can influence the activity of enzymes involved in the MAPK/ERK pathway, thereby affecting metabolic flux and metabolite levels. These interactions can lead to changes in cellular metabolism and energy production.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. It is transported by specific transporters and binding proteins that facilitate its movement across cellular membranes. Once inside the cell, it can localize to specific compartments or organelles, where it exerts its effects.

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is essential for its activity, as it allows the compound to interact with specific biomolecules and exert its effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-Methoxypyridin-2-yl)pivalamide typically involves the reaction of 6-methoxypyridine with pivaloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems are often used to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-(6-Methoxypyridin-2-yl)pivalamide undergoes various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The pyridine ring can be reduced to form a piperidine ring.

    Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Halogenating agents like N-bromosuccinimide or alkylating agents like methyl iodide are commonly used.

Major Products Formed

    Oxidation: Formation of N-(6-hydroxypyridin-2-yl)pivalamide.

    Reduction: Formation of N-(6-methoxypiperidin-2-yl)pivalamide.

    Substitution: Formation of N-(6-halopyridin-2-yl)pivalamide or N-(6-alkoxypyridin-2-yl)pivalamide.

Mechanism of Action

The mechanism of action of N-(6-Methoxypyridin-2-yl)pivalamide involves its interaction with specific molecular targets. The methoxy group and the pivalamide moiety contribute to its binding affinity and specificity. The compound can modulate the activity of enzymes or receptors by acting as an inhibitor or activator. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Methoxypyridin-3-yl)pivalamide
  • N-(3-Hydroxy-2-methoxypyridin-4-yl)pivalamide
  • N-(2-Chloro-3-hydroxypyridin-4-yl)pivalamide

Uniqueness

N-(6-Methoxypyridin-2-yl)pivalamide is unique due to the position of the methoxy group on the pyridine ring, which influences its chemical reactivity and biological activity. This positional isomerism can lead to different binding affinities and selectivities compared to similar compounds .

Properties

IUPAC Name

N-(6-methoxypyridin-2-yl)-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-11(2,3)10(14)13-8-6-5-7-9(12-8)15-4/h5-7H,1-4H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZEDXSWGTZESPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=NC(=CC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90590344
Record name N-(6-Methoxypyridin-2-yl)-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90590344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

851102-40-4
Record name N-(6-Methoxypyridin-2-yl)-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90590344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A suspension of trimethylacetamide (18.08 g, 178.744 mmol), Cs2CO3 (68.823 g, 211.242 mmol), Pd2(dba)3 (1.488 g, 1.625 mmol) and Xantphos (4,5-bis(diphenylphosphino)-9,9-dimethylxanthene) (1.880 g, 3.249 mmol) in dry, degassed 1,4-dioxane (800 ml) under argon was sonicated for 0.25 h and then treated with 2-chloro-6-(methyloxy)pyridine (19.32 ml, 162.494 mmol). The mixture was then heated at reflux for 24 h. The mixture was evaporated, treated with water (1 L) and extracted 3×DCM (1 L and then 2×500 ml). The organics were dried (MgSO4), evaporated and chromatographed (50-100% DCM/40-60 Petroleum ether then 0-5% MeOH/DCM) to give title compound as a yellow solid (25.191 g, 121.111 mmol, 75%). Impure fractions were recolumned (eluting as above) to give more product (4.990 g, 23.990 mmol, 15%). Total yield of 90%.
Quantity
18.08 g
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
68.823 g
Type
reactant
Reaction Step One
Quantity
1.488 g
Type
catalyst
Reaction Step One
Quantity
1.88 g
Type
catalyst
Reaction Step One
Quantity
19.32 mL
Type
reactant
Reaction Step Two
Name
MeOH DCM
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
75%

Synthesis routes and methods II

Procedure details

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